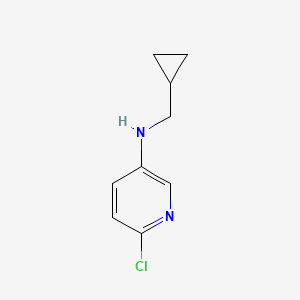
6-chloro-N-(cyclopropylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(cyclopropylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclopropylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-chloro-N-(cyclopropylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-cyclopropylpyridazin-3-amine
- 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(cyclopropylmethyl)pyridin-3-amine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its cyclopropylmethyl group provides steric hindrance, influencing its reactivity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-3-8(6-12-9)11-5-7-1-2-7/h3-4,6-7,11H,1-2,5H2 |
InChI Key |
LDYQLAKBJAFHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13290930.png)

![5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13290935.png)
amine](/img/structure/B13290937.png)
![3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride](/img/structure/B13290941.png)
![2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine](/img/structure/B13290947.png)



![Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate](/img/structure/B13290973.png)



![2-[2-(Methylamino)ethyl]pyrimidin-4-amine](/img/structure/B13290995.png)
